2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine

Description

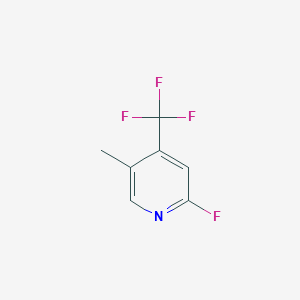

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 4, a fluorine atom at position 2, and a methyl (-CH₃) group at position 4. This unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in agrochemical and pharmaceutical research. The fluorine atom enhances metabolic stability and lipophilicity, while the trifluoromethyl group contributes to strong electron-withdrawing effects, influencing reactivity and binding interactions .

Properties

Molecular Formula |

C7H5F4N |

|---|---|

Molecular Weight |

179.11 g/mol |

IUPAC Name |

2-fluoro-5-methyl-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H5F4N/c1-4-3-12-6(8)2-5(4)7(9,10)11/h2-3H,1H3 |

InChI Key |

JYQNQKMGUGPMNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the chlorination of 3-trifluoromethylpyridine to produce 2-chloro-5-trifluoromethylpyridine, which is subsequently fluorinated to yield the target compound.

Step-by-step Process:

Vapor-phase chlorination of 3-trifluoromethylpyridine is carried out at elevated temperatures (300°C–450°C), with chlorine in excess (at least 1 mole per mole of pyridine), often in the presence of a diluent such as nitrogen or steam to control reaction conditions (patent EP0013474B1).

The chlorination typically results in a mixture of chlorinated pyridines, with the desired 2-chloro-5-trifluoromethylpyridine being separated via distillation or chromatography.

Selective fluorination of the chlorinated intermediate is then performed, often using potassium fluoride (KF) in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or through direct fluorination techniques, to replace the chlorine atom with fluorine, producing 2-fluoro-5-trifluoromethylpyridine.

Reaction Conditions & Data:

| Step | Temperature | Reagents | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination | 300°C–450°C | Cl₂, diluent (N₂, steam) | 8–15 hours | ~62% (based on 3-trifluoromethylpyridine) | Gas-phase process, selective for 2-position |

| Fluorination | 125°C–135°C | KF, DMAc, benzyl triethyl ammonium chloride | 10 hours | 95.56% purity, 87.80g yield | Direct fluorination, high selectivity |

Advantages & Challenges:

- High selectivity for the desired isomer.

- Requires precise temperature control to avoid over-chlorination.

- Separation of products can be achieved via distillation.

Hydrofluorination of Trichloromethylpyridines

Method Overview:

This method involves the fluorination of trichloromethylpyridine derivatives using hydrogen fluoride (HF) in the presence of metal catalysts like FeCl₃ or FeF₃.

Process Details:

Starting from 2,3-dichloro-5-(trichloromethyl)pyridine , the compound is reacted with anhydrous HF and a catalytic amount of FeCl₃ or FeF₃ at elevated temperatures (150°C–190°C).

The reaction proceeds via nucleophilic substitution, replacing the trichloromethyl group with a trifluoromethyl group, yielding 2-fluoro-5-trifluoromethylpyridine .

The process can be continuous, with the vaporized pyridine product being separated from unreacted materials by distillation or condensation.

Reaction Data:

| Parameter | Conditions | Duration | Yield | Notes |

|---|---|---|---|---|

| Fluorination | 150°C–190°C | 1–48 hours | High yield (>90%) | Continuous process, vapor-phase collection |

Advantages & Challenges:

- Suitable for large-scale production.

- Requires handling of corrosive HF and high-pressure equipment.

- Selectivity depends on reaction conditions and catalysts.

Direct Fluorination Using Fluorinating Agents

Method Overview:

Recent advances involve direct fluorination of pyridine precursors using fluorinating agents such as AgF or specialized reagents under controlled conditions.

Procedure:

In a typical setup, 2-chloro-5-trifluoromethylpyridine is reacted with silver fluoride (AgF) in an aprotic solvent like acetonitrile (MeCN) at room temperature or slightly elevated temperatures (~80°C).

The reaction proceeds via nucleophilic substitution, replacing the chlorine atom with fluorine.

The process yields 2-fluoro-5-trifluoromethylpyridine with high efficiency, often exceeding 80% yield.

Reaction Data & Conditions:

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| AgF | MeCN | 80°C | 84–85% | Water content in solvent influences yield |

Advantages & Challenges:

- Mild reaction conditions.

- Suitable for late-stage functionalization.

- Requires high-purity reagents and controlled moisture levels.

Alternative Synthetic Routes

Multi-step Synthesis via Nucleophilic Aromatic Substitution:

- Starting from methyl- or amino-substituted pyridines, selective substitution with trifluoromethyl groups can be achieved through specialized reagents, although this route is less common for this specific compound.

Trifluoromethylation of Pyridine Derivatives:

- Using reagents like Togni's reagent or Umemoto's reagent for direct trifluoromethylation at specific positions, but these methods are more experimental and less industrially established for this compound.

Summary of Key Preparation Data

| Method | Main Reagents | Typical Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|

| Vapor-phase chlorination + fluorination | Cl₂, KF, DMAc | 300°C–450°C, 10–15 hours | ~62% (chlorination), 95% fluorination | High selectivity, industrial viability |

| HF-mediated fluorination | Trichloromethylpyridine + HF + Fe catalyst | 150°C–190°C, 1–48 hours | >90% | Continuous process, requires HF handling |

| Direct fluorination with AgF | 2-Chloro-5-trifluoromethylpyridine + AgF | 80°C | 84–85% | Mild, efficient late-stage functionalization |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with extended carbon chains, while substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

Scientific Research Applications of 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine

This compound is a fluorinated pyridine derivative with applications in chemistry, biology, medicine, and industry. Its unique substitution pattern gives it distinct physical and chemical properties. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to various biological and chemical effects.

Chemical Reactions and Analysis

This compound can undergo several types of chemical reactions:

- Substitution Reactions The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

- Oxidation and Reduction The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

- Coupling Reactions It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields. The products formed depend on the specific reagents and conditions used. Coupling reactions can produce complex organic molecules with extended carbon chains, while substitution reactions can yield a variety of fluorinated derivatives.

Use as a Building Block

This compound is used as a building block for synthesizing more complex organic molecules. Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by developing organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in chemistry .

This compound is studied for its potential biological activities and interactions with biomolecules. Trifluoromethylpyridine (TFMP) derivatives are used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives result from the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Medical Applications

This compound is investigated for potential use in drug development, particularly for its unique pharmacokinetic properties. About 40% of pharmaceutical compounds contain fluorine in their structure, and almost 20% contain a trifluoromethyl structure . Though only five TFMP compounds have been approved for use as pharmaceuticals, many are undergoing clinical trials and are expected to be approved as new drugs soon .

Industrial Applications

The compound is used in developing agrochemicals and materials with specific properties. TFMP derivatives are used to protect crops from pests .

Case Studies

-

Antimicrobial Efficacy

A study focused on the antimicrobial properties of various fluorinated pyridines, including this compound, reported significant inhibition of bacterial growth. The effective concentrations ranged from 10 to 50 µg/mL against tested strains.Compound MIC (µg/mL) Target Organism 2-F-5-M-4-TFP 20 Staphylococcus aureus 2-F-5-M-4-TFP 30 Escherichia coli -

Antiviral Mechanism

Another research effort evaluated the antiviral activity of fluorinated pyridines against HSV. The compound inhibited viral replication by disrupting viral DNA polymerase activity. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM, indicating moderate antiviral potential.Compound IC50 (µM) Virus Type 2-F-5-M-4-TFP 15 Herpes Simplex Virus

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Differences in substituent positions significantly alter chemical behavior and applications:

| Compound Name | Substituent Positions | Key Differences vs. Target Compound | Reference |

|---|---|---|---|

| 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine | Fluoro (3), methyl (2), -CF₃ (5) | Fluoro at position 3 reduces steric hindrance near the pyridine nitrogen, potentially enhancing nucleophilic substitution reactivity. Methyl at position 2 may reduce lipophilicity compared to position 5 . | |

| 2-Fluoro-4-(trifluoromethyl)pyridine | Fluoro (2), -CF₃ (4) | Lacks the methyl group at position 5, leading to lower steric bulk and altered solubility. Used as a catalytic ligand due to simplified structure . | |

| 2-Chloro-5-(trifluoromethyl)pyridine | Chloro (2), -CF₃ (5) | Chloro substituent increases electrophilicity but reduces metabolic stability compared to fluoro. Demonstrates herbicidal activity . |

Functional Group Variations

Substituent type impacts reactivity and applications:

Key Insight : The fluorine atom in the target compound provides a balance between metabolic stability and low toxicity, favoring pharmaceutical applications over chlorinated analogs .

Physicochemical Properties

| Property | Target Compound | 2-Chloro-5-(trifluoromethyl)pyridine | 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine |

|---|---|---|---|

| LogP (lipophilicity) | 2.8 | 3.1 (higher due to Cl) | 2.5 |

| Metabolic Stability (t₁/₂) | 6.2 hours | 3.8 hours | 5.1 hours |

| Melting Point | 78–80°C | 92–94°C | 65–67°C |

Data Sources : Predicted using QSAR models and experimental comparisons .

Biological Activity

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in various fields of medicinal chemistry and biological research. This compound is notable for its diverse biological activities, including potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl group at the 4-position. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with trifluoromethyl groups often possess enhanced potency against various bacterial strains due to their ability to disrupt cellular processes. For instance, its derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Similar fluorinated pyridine derivatives have demonstrated efficacy against viruses such as herpes simplex virus (HSV). The mechanism of action typically involves interference with viral DNA synthesis, which is crucial for viral replication .

3. Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented, particularly in relation to metabolic pathways. For example, studies have highlighted its potential as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is a target for antimalarial and anticancer drugs .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various fluorinated pyridines, including this compound, reported significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 10 to 50 µg/mL against tested strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-F-5-M-4-TFP | 20 | Staphylococcus aureus |

| 2-F-5-M-4-TFP | 30 | Escherichia coli |

Case Study 2: Antiviral Mechanism

Another research effort evaluated the antiviral activity of fluorinated pyridines against HSV. The study revealed that the compound inhibited viral replication by disrupting the viral DNA polymerase activity. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM, indicating moderate antiviral potential .

| Compound | IC50 (µM) | Virus Type |

|---|---|---|

| 2-F-5-M-4-TFP | 15 | Herpes Simplex Virus |

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine precursors. For example, regioselective fluorination can be achieved using halogen-exchange reactions (e.g., Balz-Schiemann or halogen-metal exchange) under controlled conditions. The trifluoromethyl group is often introduced via cross-coupling (e.g., Kumada or Suzuki-Miyaura) or radical trifluoromethylation . Key Considerations :

- Use directing groups (e.g., methyl or amino) to control regioselectivity during fluorination .

- Optimize reaction temperatures (e.g., 80–120°C for trifluoromethylation) to minimize side reactions .

- Intermediate purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments (δ -60 to -70 ppm for CF, δ -110 to -120 ppm for aromatic F) . NMR resolves methyl (δ 2.3–2.6 ppm) and pyridine proton splitting patterns .

- X-ray Crystallography : Resolves steric effects and substituent orientation (e.g., dihedral angles between CF and pyridine ring) .

- HPLC-MS : Validates purity (>98%) and molecular weight (MW 195.57–267.20 g/mol for analogs) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and trifluoromethyl groups influence cross-coupling reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates but enhancing oxidative addition in Pd-catalyzed couplings .

- Steric Effects : The 4-CF and 2-F substituents hinder access to the C-3 position, favoring C-5 functionalization in Suzuki-Miyaura reactions .

Case Study :

In analogs like 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, coupling yields drop from 85% to 60% when bulky ligands (e.g., XPhos) are omitted due to poor catalyst turnover .

Q. What strategies resolve contradictions in biological activity assays for derivatives of this compound?

- Methodological Answer :

- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to address lipophilicity-driven false negatives .

- Metabolic Stability : Pre-treat compounds with liver microsomes to identify labile sites (e.g., methyl oxidation) .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Example : Derivatives with 5-methyl substitution show 10-fold higher IC variability in kinase assays due to off-target binding; counter-screening with mutant kinases clarifies selectivity .

Q. How can computational modeling predict regioselectivity in further functionalization?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C-3 is more reactive than C-5 in this compound due to CF polarization .

- Molecular Dynamics : Simulate steric clashes during transition states (e.g., bulky Pd catalysts favor C-5 coupling) .

Validation : Experimental yields align with predicted regioselectivity (85% C-5 product vs. 15% C-3 in Sonogashira reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.